molecular formula C12H13FO B1603531 4-(2-Fluorophenyl)cyclohexanone CAS No. 218776-92-2

4-(2-Fluorophenyl)cyclohexanone

Cat. No. B1603531
M. Wt: 192.23 g/mol
InChI Key: YDKBYDIWDLQZFQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)cyclohexanone , also known by its chemical formula C12H13FO , is a solid compound with a molecular weight of 192.23 g/mol . It falls under the category of aryl ketones and contains a fluorine atom attached to the 2-position of the phenyl ring in a cyclohexanone structure.



Synthesis Analysis

The synthesis of 4-(2-Fluorophenyl)cyclohexanone involves various methods, including Friedel-Crafts acylation or acylation of cyclohexanone with a fluorinated benzoyl chloride. These reactions typically occur under acidic conditions and yield the desired product.



Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexanone ring with a 2-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a substituted ketone . The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

4-(2-Fluorophenyl)cyclohexanone can participate in various chemical reactions, including:



  • Reductive Amination : Conversion to an amine by reacting with an amine and a reducing agent.

  • Grignard Reaction : Formation of a Grignard reagent followed by nucleophilic addition.

  • Hydrogenation : Reduction of the carbonyl group to form the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Melting Point : Varies (depending on the specific isomer)

  • Solubility : Soluble in organic solvents (e.g., acetone, ethyl acetate)

  • Stability : Stable under normal conditions


Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), or respiratory irritation (H335).

  • Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.


Future Directions

Research on 4-(2-Fluorophenyl)cyclohexanone could explore:



  • Pharmacological Applications : Investigate potential pharmaceutical uses.

  • Reaction Optimization : Optimize synthetic routes for improved yields.

  • Toxicology Studies : Assess safety profiles and environmental impact.


properties

IUPAC Name

4-(2-fluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKBYDIWDLQZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611218
Record name 4-(2-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)cyclohexanone

CAS RN

218776-92-2
Record name 4-(2-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of palladium on carbon (1.1 g) in 100 mL ethylacetate was added the mixture of 4-(2-Fluoro-phenyl)-cyclohex-3-enone and 4-(2-Fluorophenyl)-cyclohex-2-enone (5.1 g) under argon. The suspension was placed under 50 psi hydrogen for 36 h, filtered through celite, concentrated in vacuo, and passed through silica (10% ethylacetate,hexane) to give 4-(2-fluorophenyl)-cyclohexanone (3.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Fluorophenyl)-cyclohex-2-enone
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 2
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 3
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 4
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 5
4-(2-Fluorophenyl)cyclohexanone
Reactant of Route 6
4-(2-Fluorophenyl)cyclohexanone

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